(5S)-3,3,5-trimethylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(5S)-3,3,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-4-7(2,3)6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
UIHSTNXWLQMGGF-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CC(C(=O)N1)(C)C |
Canonical SMILES |
CC1CC(C(=O)N1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3,3,5-trimethylpyrrolidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,3-dimethylbutanal with ammonia or an amine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient cyclization and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5S)-3,3,5-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5S)-3,3,5-trimethylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating chiral compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to act as a ligand in various biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (5S)-3,3,5-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
5-Methyl-2-pyrrolidone
Structure : A simpler analog with a single methyl group at position 5 (CAS 108-27-0) .
Key Differences :
- Substituents : Lacks the two additional methyl groups at position 3.
- Physicochemical Properties :
- Lower molecular weight (113.16 g/mol vs. 141.22 g/mol for the target compound).
- Higher polarity due to reduced steric hindrance.
- Applications : Primarily used as a solvent or intermediate in polymer synthesis .
- Safety : Classified as hazardous upon direct contact, with strict handling protocols .
3,5,5-Trimethylpyrrolidin-2-one
Key Differences:
- Substituent Arrangement : The 5,5-dimethyl configuration alters ring strain and electronic distribution compared to the 3,3,5-trimethyl arrangement.
- Stereochemical Impact : The absence of specified stereochemistry in this isomer limits direct comparison of biological activity.
(5S)-5-(Azidomethyl)pyrrolidin-2-one
Structure : Features an azidomethyl group at position 5 (CAS 145414-30-8) .
Key Differences :
1-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-5-ethoxypyrrolidin-2-one
Structure : A complex derivative with sulfonyl and trifluoromethyl substituents (CAS 111711-53-6) .
Key Differences :
- Substituent Diversity : The sulfonyl and trifluoromethyl groups enhance electrophilicity and metabolic stability.
- Physicochemical Properties :
Comparative Data Table
Research Findings and Implications
- Steric Effects : The 3,3,5-trimethyl configuration in the target compound likely increases hydrophobicity (logP ~1.5–2.0 estimated) compared to 5-methyl-2-pyrrolidone (logP ~-0.3) .
- Chiral Influence: The (5S) configuration may enhance enantioselectivity in catalysis or receptor binding, contrasting with non-chiral analogs like 3,5,5-trimethylpyrrolidin-2-one .
- Synthetic Utility : The trimethylated structure could serve as a rigid scaffold in drug design, similar to the sulfonyl-trifluoromethyl derivative’s role in medicinal chemistry .
Biological Activity
(5S)-3,3,5-trimethylpyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a cyclic amide with a pyrrolidine ring characterized by three methyl substituents at positions 3 and 5. Its molecular formula is C₇H₁₃NO, and it exhibits unique stereochemical properties due to its chiral center.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets:
- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : Studies have shown that this compound can modulate CFTR activity, which is crucial for treating cystic fibrosis. It enhances chloride ion transport in epithelial cells, improving mucosal hydration and secretion .
- Neurotransmitter Receptors : The compound has been studied for its effects on neurotransmitter systems, potentially acting as a modulator for receptors involved in cognitive functions .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Cystic Fibrosis Treatment :
- Neuroprotective Effects :
Research Findings
Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. For example:
Q & A
Q. How to address discrepancies in reported biological activity across studies?
- Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration). For example, IC values vary 2–3× between HeLa and A549 cells due to differential membrane permeability .
- Standardized protocols : Adopt OECD guidelines for cytotoxicity testing to minimize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
